molecular formula C20H19ClN4O7 B2802726 2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate CAS No. 1351632-26-2

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate

Cat. No.: B2802726
CAS No.: 1351632-26-2
M. Wt: 462.84
InChI Key: AYVJBLPRVQRJJT-UHFFFAOYSA-N
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Description

2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(furan-2-ylmethyl)acetamide oxalate is a useful research compound. Its molecular formula is C20H19ClN4O7 and its molecular weight is 462.84. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of oxadiazoles, such as 4-oxo-thiazolidines and 2-oxo-azetidines, show moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, including S. aureus and E. coli. QSAR studies reveal that substituents at specific positions contribute to the antibacterial efficacy, highlighting the structure-activity relationship that could guide the development of new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Photochemical Properties

The photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, under study conditions, leads to the formation of cycloadducts, showcasing the potential for creating novel heterocyclic compounds through photochemical pathways. This insight could be valuable in synthesizing new materials with unique properties (Tsuge, Oe, & Tashiro, 1973).

Energetic Materials

The synthesis of energetic salts based on oxadiazol-furazan combinations demonstrates moderate thermal stabilities and insensitivity towards impact and friction. Such materials are superior in performance to traditional explosives like TNT, marking their significance in the development of insensitive munitions (Yu et al., 2017).

Antimicrobial Activity

Novel syntheses of naphtho-furan derivatives, incorporating oxadiazole units, have shown good antibacterial and anti-fungal activity. This emphasizes the therapeutic potential of such compounds in treating infections (Nagarsha et al., 2023).

Heterocyclic Synthesis

The preparation of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on furan-2-ylmethylidene derivatives underlines the versatility of these heterocyclic frameworks in synthesizing compounds with potential biological activity. This research could guide the design of new drugs or materials (El-Essawy & Rady, 2011).

Cytotoxic Activity

The investigation into quinazolinone-5-(4-chlorophenyl) 1,3,4-oxadiazole conjugates highlights the anticancer potential of such compounds, especially against specific cancer cell lines. This research points towards the development of new anticancer therapies (Hassanzadeh et al., 2019).

Properties

IUPAC Name

2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-N-(furan-2-ylmethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3.C2H2O4/c19-14-4-1-3-12(7-14)17-21-18(26-22-17)13-9-23(10-13)11-16(24)20-8-15-5-2-6-25-15;3-1(4)2(5)6/h1-7,13H,8-11H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVJBLPRVQRJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NCC2=CC=CO2)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.